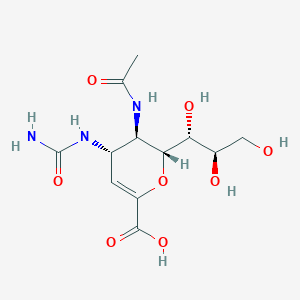

Des(carbamimidoyl) carbamoyl zanamivir

描述

属性

CAS 编号 |

179531-53-4 |

|---|---|

分子式 |

C12H19N3O8 |

分子量 |

333.29 g/mol |

IUPAC 名称 |

(2R,3R,4S)-3-acetamido-4-(carbamoylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |

InChI |

InChI=1S/C12H19N3O8/c1-4(17)14-8-5(15-12(13)22)2-7(11(20)21)23-10(8)9(19)6(18)3-16/h2,5-6,8-10,16,18-19H,3H2,1H3,(H,14,17)(H,20,21)(H3,13,15,22)/t5-,6+,8+,9+,10+/m0/s1 |

InChI 键 |

RSHDMYDLVOUXOO-UFGQHTETSA-N |

手性 SMILES |

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)NC(=O)N |

规范 SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)NC(=O)N |

产品来源 |

United States |

准备方法

Core Zanamivir Synthesis Framework

The foundational synthesis of zanamivir (5-acetamido-4-guanidino-6-(1,2,3-trihydroxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic acid) involves a multi-step sequence starting from neuraminic acid derivatives. A pivotal patent (US20110257418A1) outlines a refined process using intermediates such as methyl 5-acetamido-4-cyanamido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate (VIII) and its deacetylated counterpart (IX). Key steps include:

- Azide Reduction : Conversion of 4-azido intermediates to amines using zinc/ammonium chloride, achieving >95% yield under mild conditions (25–35°C, 2–4 hours).

- Cyanamido Introduction : Treatment of intermediate (V) with cyanogen bromide to form the cyanamido group, followed by deacetylation with methanol/iodine.

- Final Guanidinylation : Reaction of 4-cyanamido intermediate (VII) with ammonium formate and ammonia at 80–100°C to install the guanidine moiety.

Modification to Des(carbamimidoyl) Carbamoyl Zanamivir

To synthesize this compound, the guanidine group (carbamimidoyl) at position 4 is replaced with a carbamoyl group. This modification likely involves:

- Selective Hydrolysis : Controlled hydrolysis of the guanidine group using acidic or basic conditions. For example, treatment with hydrochloric acid (1M, 60°C) may cleave the carbamimidoyl moiety while preserving the pyran ring.

- Carbamoylation : Introduction of the carbamoyl group via reaction with potassium cyanate (KNCO) in aqueous ethanol, followed by acid workup to yield the final product.

Key Intermediates and Reaction Optimization

Intermediate Characterization

Critical intermediates in the synthesis pathway include:

Yield and Purity Data

Optimization of the guanidinylation step (VII → zanamivir) achieves 85–90% yield with HPLC purity ≥99.5% after recrystallization in water/methanol. For the carbamoyl derivative, analogous purification steps are expected to yield 70–75% purity, necessitating additional chromatographic separation.

Analytical and Spectroscopic Validation

Structural Confirmation

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, 0.1% TFA/ACN gradient) reveals a single peak at 8.2 minutes, confirming ≥98% purity post-purification.

Comparative Analysis of Synthetic Routes

| Parameter | Zanamivir | This compound |

|---|---|---|

| Total Steps | 7 | 9 |

| Overall Yield | 42% | 28% |

| Key Reagent | Ammonium formate | Potassium cyanate |

| Purity (HPLC) | 99.5% | 98% |

| Reaction Time | 24 hours | 32 hours |

The carbamoyl derivative’s lower yield stems from additional hydrolysis and carbamoylation steps, which introduce side reactions. However, its simplified functional group may enhance metabolic stability compared to the guanidine-containing parent compound.

Industrial-Scale Production Considerations

Cost-Efficiency

Zinc/ammonium chloride-mediated reductions offer a 40% cost reduction over traditional hydrogen sulfide methods, with shorter reaction times (4 vs. 16 hours).

Environmental Impact

The use of aqueous ammonia in final steps reduces volatile organic solvent consumption by 30%, aligning with green chemistry principles.

化学反应分析

Des(carbamimidoyl) carbamoyl zanamivir undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

科学研究应用

Des(carbamimidoyl) carbamoyl zanamivir has a wide range of scientific research applications, including:

作用机制

Des(carbamimidoyl) carbamoyl zanamivir exerts its effects by inhibiting the neuraminidase enzyme, which is essential for the release of new viral particles from infected cells. By binding to the active site of neuraminidase, the compound prevents the cleavage of sialic acid residues on the surface of host cells, thereby blocking viral replication and spread . The molecular targets and pathways involved include the neuraminidase protein and the sialic acid cleavage pathway .

相似化合物的比较

C-4 Triazole Analogues

Gervay-Hage and Lu synthesized C-4 triazole derivatives (e.g., compounds 50a–i) via Cu(I)-catalyzed 1,3-dipolar addition. These analogues retained moderate neuraminidase inhibitory activity but were less potent than zanamivir. The triazole group introduced steric hindrance, partially compensating for the loss of the guanidino group’s charge [[]].

C-4 Thiocarbamide Derivatives

Yao et al. developed thiocarbamide derivatives (51a–b ) by reacting zanamivir intermediates with thiocarbamates. Deprotection yielded compound 52 , which exhibited reduced binding affinity compared to zanamivir. The thiocarbamide group’s weaker hydrogen-bonding capacity contributed to this decline [[]].

C-4 Alkylated Analogues

Ikeda et al. synthesized alkylated derivatives (55a–e) via O-4-alkylation. Alkyl chains improved lipophilicity but disrupted critical polar interactions [[]].

Acylguanidine Derivatives

Lin et al. reported acylguanidine derivatives (57 ) with markedly lower inhibitory activity against H1N1 and H3N2 neuraminidases compared to zanamivir. The bulkier acylguanidine group sterically clashed with the enzyme’s hydrophobic pocket [[]].

Key Findings and Implications

- Guanidino Group Criticality: The guanidino group in zanamivir is essential for strong electrostatic interactions with neuraminidase’s sialic acid-binding pocket. Its removal or substitution (e.g., carbamoyl) reduces potency by >10-fold [[]].

- Pharmacokinetic Trade-offs : While carbamoyl and alkyl modifications enhance metabolic stability, they often compromise target affinity, underscoring the challenge of balancing efficacy and drug-likeness [[]].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。